1-Ethyl-4-methylcyclohexene
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Overview
Description
1-Ethyl-4-methylcyclohexene is an organic compound with the molecular formula C9H16. It is a derivative of cyclohexene, where an ethyl group and a methyl group are substituted at the 1 and 4 positions, respectively.
Preparation Methods
1-Ethyl-4-methylcyclohexene can be synthesized through several methods. One common approach involves the dehydration of 1-ethyl-4-methylcyclohexanol using acid catalysts such as phosphoric acid and sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is isolated through distillation . Industrial production methods may involve similar dehydration reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Ethyl-4-methylcyclohexene undergoes various chemical reactions, including:
Substitution: Electrophilic addition reactions, such as the addition of bromine, can occur, resulting in the formation of dibromo derivatives.
Common reagents used in these reactions include ozone for oxidation, hydrogen gas with a metal catalyst for reduction, and bromine for electrophilic addition. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-methylcyclohexene has several applications in scientific research:
Biology: Its derivatives may be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methylcyclohexene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic addition reactions, the π bond of the cyclohexene ring interacts with the electrophile, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
1-Ethyl-4-methylcyclohexene can be compared with other similar compounds such as:
1-Methylcyclohexene: This compound has a similar structure but lacks the ethyl group, leading to different reactivity and properties.
4-Methylcyclohexene: Similar to this compound but without the ethyl group, affecting its chemical behavior and applications.
1-Ethyl-4-methylcyclohexane: The fully hydrogenated form of this compound, which exhibits different physical and chemical properties due to the absence of the double bond.
Properties
CAS No. |
62088-36-2 |
---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-ethyl-4-methylcyclohexene |
InChI |
InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
AVGYYWUTXIKOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCC(CC1)C |
Origin of Product |
United States |
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